(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride
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Overview
Description
(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride: is a chemical compound with potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pentan-2-yl group attached to a triazolo[4,3-a]pyridin-3-ylmethyl group, forming an amine dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyridin-3-ylmethyl group. This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine derivatives and azides[_{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... The pentan-2-yl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or amino-substituted derivatives.
Scientific Research Applications
(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride: has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be utilized in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific enzymes or receptors, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride: can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share structural similarities and may have overlapping biological activities.
Triazolo[1,5-c]pyrimidine derivatives: These compounds also contain triazole rings and may exhibit similar chemical properties.
Uniqueness: What sets this compound apart is its specific combination of functional groups and its potential applications in various fields. Its unique structure may offer advantages in terms of stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.2ClH/c1-3-6-10(2)13-9-12-15-14-11-7-4-5-8-16(11)12;;/h4-5,7-8,10,13H,3,6,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYAAPLRRDPMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=NN=C2N1C=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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